molecular formula C25H25ClN2O5 B12022249 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide CAS No. 528835-00-9

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide

Cat. No.: B12022249
CAS No.: 528835-00-9
M. Wt: 468.9 g/mol
InChI Key: FAFGEBFSEVOCCR-JFLMPSFJSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired benzylidene derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide
  • N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(2-meo-phenoxy)acetohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and 3-ethoxy groups may confer distinct properties compared to other similar compounds.

Properties

CAS No.

528835-00-9

Molecular Formula

C25H25ClN2O5

Molecular Weight

468.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C25H25ClN2O5/c1-3-31-24-14-19(10-13-23(24)32-16-18-8-11-20(26)12-9-18)15-27-28-25(29)17-33-22-7-5-4-6-21(22)30-2/h4-15H,3,16-17H2,1-2H3,(H,28,29)/b27-15+

InChI Key

FAFGEBFSEVOCCR-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2OC)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2OC)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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